(-)-Fenfluramine hydrochloride

Catalog No.
S527874
CAS No.
3616-78-2
M.F
C12H17ClF3N
M. Wt
267.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Fenfluramine hydrochloride

CAS Number

3616-78-2

Product Name

(-)-Fenfluramine hydrochloride

IUPAC Name

(2R)-N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride

Molecular Formula

C12H17ClF3N

Molecular Weight

267.72 g/mol

InChI

InChI=1S/C12H16F3N.ClH/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15;/h4-6,8-9,16H,3,7H2,1-2H3;1H/t9-;/m1./s1

InChI Key

ZXKXJHAOUFHNAS-SBSPUUFOSA-N

SMILES

CCNC(C)CC1=CC(=CC=C1)C(F)(F)F.Cl

solubility

Soluble in DMSO

Synonyms

(-)-Fenfluramine hydrochloride; Fenfluramine l-form HCl; l-Fenfluramine HCl;

Canonical SMILES

CCNC(C)CC1=CC(=CC=C1)C(F)(F)F.Cl

Isomeric SMILES

CCN[C@H](C)CC1=CC(=CC=C1)C(F)(F)F.Cl

The exact mass of the compound (-)-Fenfluramine hydrochloride is 267.1002 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Investigational Treatment for Dravet Syndrome

Dravet syndrome is a rare and severe form of epilepsy that begins in early childhood. It is often resistant to many available medications. Recent research has focused on the potential of fenfluramine to treat Dravet syndrome.

  • Studies have shown that fenfluramine may be effective in reducing seizure frequency in patients with Dravet syndrome. Source: A randomized, double-blind, placebo-controlled trial of fenfluramine for seizures in Dravet syndrome:
  • Additional research is ongoing to investigate the long-term safety and efficacy of fenfluramine in this patient population. Source: Fenfluramine for Treating Dravet Syndrome: An Evidence Review Group Perspective of a NICE Single Technology Appraisal:

(-)-Fenfluramine hydrochloride, also known as fenfluramine HCl or dexfenfluramine hydrochloride, is the hydrochloride salt of the synthetic amphetamine derivative fenfluramine []. Fenfluramine was originally developed as an appetite suppressant and was part of the infamous Fen-Phen diet drug combination in the 1990s. However, due to severe side effects, it was withdrawn from the market []. Currently, there is renewed interest in fenfluramine for the treatment of Dravet syndrome, a rare and severe form of epilepsy that primarily affects children [].


Molecular Structure Analysis

Fenfluramine hydrochloride has a key structural feature of an amphetamine derivative, characterized by a phenethylamine core with an N-ethyl group and a trifluoromethylphenyl moiety bonded to the alpha carbon []. The presence of the chloride ion (Cl-) comes from the hydrochloride salt form. This structure is believed to be crucial for its interaction with neurotransmitters like serotonin [].


Chemical Reactions Analysis

The specific synthesis of fenfluramine is a proprietary process, but it likely involves a condensation reaction between an appropriately substituted phenylacetic acid derivative and an amine precursor. The decomposition pathway of fenfluramine is not extensively documented in scientific research, but as with most amphetamines, it likely involves breakdown of the core phenethylamine structure under acidic or basic conditions.


Physical And Chemical Properties Analysis

  • Melting Point: 156-159 °C []
  • Boiling Point: Not available (likely decomposes before boiling)
  • Solubility: Soluble in water, ethanol, and chloroform []
  • pKa: Not available

Fenfluramine acts primarily by increasing the release of the neurotransmitter serotonin from neurons in the central nervous system []. It also modulates the serotonin transporter, a protein responsible for reuptake of serotonin by neurons, leading to higher extracellular serotonin levels []. This increase in serotonin is believed to be responsible for its appetite-suppressing effects []. The mechanism by which fenfluramine benefits patients with Dravet syndrome is still under investigation, but it may involve modulation of serotonin and other neurotransmitter systems in the brain [].

  • Reduction of Ketone: The starting material, a ketone, undergoes reduction to form an alcohol using a non-chiral reducing agent.
  • Formation of Tosylate: The alcohol is converted into a tosylate in the presence of tosyl chloride and triethylamine.
  • Final Transformation: The tosylate is then subjected to further reduction to yield fenfluramine, often utilizing sodium borohydride or other alkaline metal borohydrides as reducing agents .

These steps illustrate the complexity involved in synthesizing this compound while minimizing the use of hazardous materials.

(-)-Fenfluramine acts primarily as a serotonin releasing agent. It increases serotonin levels by disrupting vesicular storage and reversing serotonin transporter function . Its mechanism includes:

  • Receptor Interaction: It binds to various serotonin receptors (5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C), with its active metabolite norfenfluramine exhibiting higher affinity for these receptors. This interaction is thought to contribute to its appetite-suppressing effects and potential cardiotoxicity .
  • Side Effects: While effective for seizure management, it can lead to adverse effects such as decreased appetite, sedation, and serotonin syndrome in overdose situations .

The synthesis of (-)-Fenfluramine hydrochloride can be achieved through multiple methods, including:

  • Traditional Synthesis: Involves several steps starting from simple precursors and utilizing various reagents like lithium aluminum hydride and Raney nickel catalysts.
  • New Methods: Recent patents describe improved synthesis routes that focus on minimizing toxic byproducts and enhancing yield through alternative reducing agents like sodium borohydride .

These methods highlight ongoing research aimed at optimizing production efficiency while ensuring safety.

(-)-Fenfluramine hydrochloride has several significant applications:

  • Seizure Disorders: Approved for use in treating Dravet syndrome and Lennox-Gastaut syndrome, particularly in patients who do not respond to conventional therapies .
  • Research: Investigated for its potential roles in modulating serotonin pathways in various neurological conditions due to its unique pharmacological profile.

Studies indicate that (-)-Fenfluramine hydrochloride may interact with several cytochrome P450 enzymes (CYP1A2, CYP2B6, CYP2D6) affecting the metabolism of co-administered drugs. For instance:

  • CYP2D6 Inhibition: Co-administration may increase plasma concentrations of drugs metabolized by this enzyme.
  • Induction Effects: It may induce CYP2B6 and CYP3A4, potentially decreasing the effectiveness of other medications metabolized by these pathways .

These interactions necessitate careful monitoring when prescribing fenfluramine alongside other treatments.

Several compounds share structural or functional similarities with (-)-Fenfluramine hydrochloride. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
DexfenfluramineEnantiomer of fenfluramineMore potent appetite suppressant effects
NorfenfluramineActive metabolite of fenfluramineHigher affinity for serotonin receptors
SibutramineSerotonin-norepinephrine reuptake inhibitorUsed primarily for weight loss
LorcaserinSelective serotonin receptor agonistApproved for obesity management

Unlike these compounds, (-)-Fenfluramine hydrochloride is unique due to its specific application in seizure disorders and its complex interaction profile with multiple serotonin receptors.

High-Performance Liquid Chromatography Purity Profiling

High-Performance Liquid Chromatography represents the primary analytical technique for purity assessment and quality control of (-)-fenfluramine hydrochloride preparations [1] [2]. The compound exhibits favorable chromatographic properties due to its phenethylamine structure with an ethyl amino group and trifluoromethyl substituent on the aromatic ring [3].

Standard analytical methods employ C18 reverse-phase columns, typically utilizing acetonitrile-water mobile phases with phosphoric acid modifiers for optimal peak resolution [4]. The detection wavelength of 264 nanometers provides adequate sensitivity for quantitative analysis [5]. Mobile phase compositions commonly consist of acetonitrile:0.4 mol/L ammonium acetate:triethylamine in ratios of 30:70:2, delivering excellent separation characteristics [5].

Method validation parameters for High-Performance Liquid Chromatography analysis demonstrate robust analytical performance. Calibration curves exhibit excellent linearity across concentration ranges of 0.1-0.5 g/L with correlation coefficients exceeding 0.9999 [5]. Recovery studies of fenfluramine tablets show average recoveries of 99.98%, confirming method accuracy [5]. The internal standard method employing caffeine provides consistent quantitative results [5].

Table 1: High-Performance Liquid Chromatography Analytical Specifications

ParameterSpecificationPerformance
Column TypeHypersil BDS C18 (25 cm × 0.46 cm)Baseline resolution
Particle Size5 micrometersHigh efficiency
Detection Wavelength264 nanometersAdequate sensitivity
Mobile PhaseACN:Buffer:TEA (30:70:2)Optimal selectivity
Flow Rate1.0 mL/minStandard conditions
Linearity Range0.1-0.5 g/Lr = 0.9999
Recovery99.98% averageExcellent accuracy

Stability-indicating High-Performance Liquid Chromatography methods have been developed to assess degradation products and impurities [6]. The analytical procedures are capable of detecting impurities at the International Conference on Harmonisation Q3A identification threshold of 0.10%, with reporting levels established at 0.05% [6]. Forced degradation studies under various stress conditions demonstrate fenfluramine's remarkable stability, with significant degradation only observed under oxidative conditions using 3% hydrogen peroxide [6].

Specialized High-Performance Liquid Chromatography methods for biological matrices utilize C18 columns with acetonitrile-ammonium bicarbonate mobile phases at pH 10.0 [7]. These methods achieve limits of quantitation as low as 0.05 μg/g in tissue samples, supporting pharmacokinetic and distribution studies [7]. The analytical procedures demonstrate excellent precision with coefficients of variation below 10% and accuracy within 100 ± 10% [7].

Chiral Resolution Techniques for Enantiomeric Excess Determination

The stereochemical integrity of (-)-fenfluramine hydrochloride requires specialized analytical approaches due to the presence of a single chiral center [6]. Chiral High-Performance Liquid Chromatography methods employ Chiralcel OD-R columns for effective enantiomeric separation [3] [8]. These chiral stationary phases provide baseline resolution of dexfenfluramine and levofenfluramine enantiomers [3].

Gradient elution systems utilizing C18 columns for achiral separation and Chiralcel OD-R columns for chiral separation demonstrate excellent versatility [8]. The fluorescence detection at emission wavelength 430 nanometers with excitation at 325 nanometers enhances sensitivity for enantiomeric analysis [3] [8]. Derivatization with 4-(4,5-diphenyl-1H-imidazole-2-yl)benzoyl chloride enables fluorometric detection of fenfluramine enantiomers [8].

Table 2: Chiral Separation Parameters

Analytical ParameterSpecificationPerformance Criteria
Chiral ColumnChiralcel OD-RBaseline resolution
Detection MethodFluorescence (Ex 325/Em 430 nm)High sensitivity
Derivatization ReagentDIB-ClStable derivatives
Mobile PhaseGradient ACN/BufferOptimal separation
TemperatureAmbientReproducible conditions
Enantiomeric Ratio50:50 ± 0.4%Racemic verification

Quantitative nuclear magnetic resonance spectroscopy using chiral solvating agents provides an alternative approach for enantiomeric purity determination [9] [10]. The method employs 1,1'-binaphthol as a chiral solvating agent, forming transient diastereomeric complexes that exhibit distinct nuclear magnetic resonance spectra [10]. Analysis of racemic fenfluramine revealed 50.2 ± 0.4% S-enantiomer content, confirming the racemic nature of commercial preparations [10] [11].

Non-aqueous capillary electrophoresis methods utilizing dimethyl sulfoxide background electrolytes demonstrate effective chiral separation capabilities [12]. Carboxymethyl-γ-cyclodextrin serves as the chiral selector, achieving partial resolution (Rs=1.2) for fenfluramine enantiomers [12]. These methods offer advantages for samples with limited water solubility [12].

The validation of chiral analytical methods requires demonstration of stereochemical stability. Long-term stability studies confirm the absence of racemization under normal storage conditions, as the chiral carbon lacks acidic protons [6]. Forced degradation studies under various stress conditions show no evidence of enantiomeric interconversion [6].

Gas Chromatography-Mass Spectrometry Applications in Metabolite Identification

Gas Chromatography-Mass Spectrometry serves as the definitive technique for metabolite identification and characterization of fenfluramine biotransformation products [13] [14]. The methodology enables detection and identification of both conjugated and unconjugated metabolites in biological matrices [13].

The primary metabolic pathway involves N-deethylation to form norfenfluramine, followed by further oxidative metabolism [13] [15]. Gas Chromatography-Mass Spectrometry analysis identifies four major metabolites plus unchanged fenfluramine in human urine following oral administration [13]. The conjugated forms include fenfluramine, norfenfluramine, and m-trifluoromethylhippuric acid [13] [14].

Table 3: Major Metabolites Identified by Gas Chromatography-Mass Spectrometry

MetaboliteChemical NameDetection MethodBiological Matrix
NorfenfluramineN-deethyl fenfluramineGC-MS free baseUrine, plasma
Fenfluramine Diol1-(m-trifluoromethylphenyl)-1,2-propane diolGC-MS derivatizedUrine (major)
m-Trifluoromethylhippuric AcidAromatic acid metaboliteGC-MS methyl esterUrine (conjugated)
Hydroxylated MetabolitesOxidative productsGC-MS derivatizedVarious matrices

Sample preparation protocols employ ion-exchange resin extraction followed by solid-phase purification using Bond Elut C8 cartridges [13]. Enzymatic hydrolysis of conjugates enables analysis of aglycone forms [13]. Derivatization procedures include trifluoroacetylation for diol metabolites and methylation for carboxylic acid derivatives [13] [14].

Mass spectral fragmentation patterns provide structural confirmation of metabolites [13] [16]. Electron impact ionization generates characteristic fragment ions, with the molecular ion peak and base peak providing definitive identification [16]. The mass spectral library contains reference spectra for fenfluramine and major metabolites [16].

Headspace solid-phase microextraction coupled with Gas Chromatography-Mass Spectrometry offers simplified sample preparation for whole blood analysis [17]. The method achieves detection limits of 5.0 ng/g for fenfluramine and methamphetamine, with 10 ng/g for amphetamine [17]. Derivatization with heptafluorobutyric anhydride occurs simultaneously with thermal desorption in the injection port [17].

Quantitative Gas Chromatography-Mass Spectrometry methods utilize nitrogen-specific detection for enhanced selectivity [18]. The analytical procedure employs d5-methamphetamine as internal standard, achieving minimum quantifiable levels of 2.5 ng/mL in plasma [18]. Method validation demonstrates excellent precision and accuracy across the analytical range [18].

Quantitative ¹H Nuclear Magnetic Resonance for Batch Consistency Analysis

Quantitative proton nuclear magnetic resonance spectroscopy provides a universal analytical approach for batch consistency evaluation and purity assessment [9] [19]. The technique offers advantages including rapid analysis, minimal sample preparation, and elimination of reference standards [9].

Method development for fenfluramine analysis employs chiral solvating agents to achieve enantiomeric discrimination [9] [20]. The use of (R)-1,1'-binaphthol in deuterated chloroform enables quantitative determination of enantiomeric composition [9] [20]. Integration of methyl region signals provides accurate enantiomeric ratios [20].

Table 4: Quantitative ¹H Nuclear Magnetic Resonance Parameters

ParameterSpecificationAnalytical Benefit
Frequency300-600 MHzAdequate resolution
SolventCDCl3 with CSAOptimal solubility
Chiral Solvating Agent(R)-1,1'-binaphtholEnantiomeric resolution
Relaxation Delay10-60 secondsComplete relaxation
Pulse Angle30°Quantitative conditions
Number of Scans16-64Signal-to-noise ratio
Integration WindowMethyl signalsEnantiomeric ratio

Batch consistency analysis requires validation of quantitative conditions including relaxation delays, pulse angles, and acquisition parameters [19]. Studies demonstrate that relaxation delays of 10-20 seconds ensure complete nuclear relaxation for accurate integration [19]. Signal-to-noise ratios exceeding 150:1 provide measurement uncertainties below 1% [19].

The method achieves precision comparable to High-Performance Liquid Chromatography with relative standard deviations typically below 2% [9]. Accuracy validation using standard addition demonstrates excellent recovery across the analytical range [9]. The technique enables determination of enantiomeric purity to approximately 1% minor enantiomer [9].

Fluorine-19 nuclear magnetic resonance offers enhanced specificity for fenfluramine analysis due to the trifluoromethyl substituent [19] [21]. The natural abundance of fluorine-19 (100%) provides superior sensitivity compared to carbon-13 nuclear magnetic resonance [19]. Method development studies establish optimal acquisition parameters including relaxation delays and pulse sequences [19].

Stability assessment using quantitative nuclear magnetic resonance enables monitoring of degradation products and impurity formation [22]. The technique provides simultaneous quantification of active ingredient and related substances without chromatographic separation [23]. Validation studies demonstrate excellent correlation with chromatographic methods for purity determination [24].

Batch release testing employs quantitative nuclear magnetic resonance for verification of enantiomeric composition and overall purity [25]. The method serves as an orthogonal technique complementing High-Performance Liquid Chromatography analysis [23]. Automated processing and integration procedures enhance throughput for routine quality control applications [23].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

267.1002

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7B013935Z2

Other CAS

3616-78-2

Wikipedia

Levofenfluramine hydrochloride

Dates

Last modified: 08-15-2023
1: Rodríguez-Muñoz M, Sánchez-Blázquez P, Garzón J. Fenfluramine diminishes NMDA receptor-mediated seizures via its mixed activity at serotonin 5HT2A and type 1 sigma receptors. Oncotarget. 2018 May 4;9(34):23373-23389. doi: 10.18632/oncotarget.25169. eCollection 2018 May 4. PubMed PMID: 29805740; PubMed Central PMCID: PMC5955088.
2: Knupp KG, Wirrell EC. Treatment Strategies for Dravet Syndrome. CNS Drugs. 2018 Apr;32(4):335-350. doi: 10.1007/s40263-018-0511-y. Review. PubMed PMID: 29594870.
3: McGee M, Whitehead N, Martin J, Collins N. Drug-associated pulmonary arterial hypertension. Clin Toxicol (Phila). 2018 Mar 6:1-9. doi: 10.1080/15563650.2018.1447119. [Epub ahead of print] PubMed PMID: 29508628.
4: MacLean MMR. The serotonin hypothesis in pulmonary hypertension revisited: targets for novel therapies (2017 Grover Conference Series). Pulm Circ. 2018 Apr-Jun;8(2):2045894018759125. doi: 10.1177/2045894018759125. PubMed PMID: 29468941; PubMed Central PMCID: PMC5826007.
5: Maggio N, Shavit Stein E, Segal M. Cannabidiol Regulates Long Term Potentiation Following Status Epilepticus: Mediation by Calcium Stores and Serotonin. Front Mol Neurosci. 2018 Feb 6;11:32. doi: 10.3389/fnmol.2018.00032. eCollection 2018. PubMed PMID: 29467619; PubMed Central PMCID: PMC5808210.
6: Harris AP, Ismail KA, Nunez M, Martopullo I, Lencinas A, Selmin OI, Runyan RB. Trichloroethylene perturbs HNF4a expression and activity in the developing chick heart. Toxicol Lett. 2018 Mar 15;285:113-120. doi: 10.1016/j.toxlet.2017.12.027. Epub 2018 Jan 4. PubMed PMID: 29306027; PubMed Central PMCID: PMC5803365.
7: Rajamannan NM. Fenfluramine-Phentermine is Associated with an Increase in Cellular Proliferation Ex Vivo and In Vitro. J Heart Valve Dis. 2017 Jul;26(4):467-471. PubMed PMID: 29302947.
8: Bernik M, Ramos RT, Hetem LAB, Graeff F. Effect of single doses of pindolol and d-fenfluramine on flumazenil-induced anxiety in panic disorder patients. Behav Brain Res. 2017 Nov 4. pii: S0166-4328(17)30453-9. doi: 10.1016/j.bbr.2017.11.002. [Epub ahead of print] PubMed PMID: 29113874.
9: Younus I, Reddy DS. A resurging boom in new drugs for epilepsy and brain disorders. Expert Rev Clin Pharmacol. 2018 Jan;11(1):27-45. doi: 10.1080/17512433.2018.1386553. Epub 2017 Oct 23. Review. PubMed PMID: 28956955.
10: Lindberg A, Nag S, Schou M, Takano A, Matsumoto J, Amini N, Elmore CS, Farde L, Pike VW, Halldin C. [(11)C]AZ10419096 - a full antagonist PET radioligand for imaging brain 5-HT(1B) receptors. Nucl Med Biol. 2017 Nov;54:34-40. doi: 10.1016/j.nucmedbio.2017.07.007. Epub 2017 Jul 21. PubMed PMID: 28950161.
11: Yang KC, Stepanov V, Martinsson S, Ettrup A, Takano A, Knudsen GM, Halldin C, Farde L, Finnema SJ. Fenfluramine Reduces [11C]Cimbi-36 Binding to the 5-HT2A Receptor in the Nonhuman Primate Brain. Int J Neuropsychopharmacol. 2017 Sep 1;20(9):683-691. doi: 10.1093/ijnp/pyx051. PubMed PMID: 28911007; PubMed Central PMCID: PMC5581490.
12: Dyer O. France to prosecute its drug regulator and Servier in scandal over diabetes drug. BMJ. 2017 Sep 11;358:j4231. doi: 10.1136/bmj.j4231. PubMed PMID: 28893847.
13: Goldberg E, Grau JB, Fortier JH, Salvati E, Levy RJ, Ferrari G. Serotonin and catecholamines in the development and progression of heart valve diseases. Cardiovasc Res. 2017 Jul 1;113(8):849-857. doi: 10.1093/cvr/cvx092. PubMed PMID: 28863437; PubMed Central PMCID: PMC5790145.
14: Hocking S, Dear A, Cowley MA. Current and emerging pharmacotherapies for obesity in Australia. Obes Res Clin Pract. 2017 Sep - Oct;11(5):501-521. doi: 10.1016/j.orcp.2017.07.002. Epub 2017 Aug 14. Review. PubMed PMID: 28818558.
15: Berquist MD 2nd, Thompson NA, Baker LE. Evaluation of training dose in male Sprague-Dawley rats trained to discriminate 4-methylmethcathinone. Psychopharmacology (Berl). 2017 Nov;234(21):3271-3278. doi: 10.1007/s00213-017-4716-4. Epub 2017 Aug 16. PubMed PMID: 28815279; PubMed Central PMCID: PMC5717759.
16: Zaccara G, Schmidt D. Antiepileptic Drugs in Clinical Development: Differentiate or Die? Curr Pharm Des. 2017;23(37):5593-5605. doi: 10.2174/1381612823666170809100524. PubMed PMID: 28799516.
17: Adler DS. Non-functional tricuspid valve disease. Ann Cardiothorac Surg. 2017 May;6(3):204-213. doi: 10.21037/acs.2017.04.04. Review. PubMed PMID: 28706863; PubMed Central PMCID: PMC5494423.
18: Schoonjans AS, Marchau F, Paelinck BP, Lagae L, Gammaitoni A, Pringsheim M, Keane MG, Ceulemans B. Cardiovascular safety of low-dose fenfluramine in Dravet syndrome: a review of its benefit-risk profile in a new patient population. Curr Med Res Opin. 2017 Oct;33(10):1773-1781. doi: 10.1080/03007995.2017.1355781. Epub 2017 Jul 31. Review. PubMed PMID: 28704161.
19: Jørgensen LM, Weikop P, Svarer C, Feng L, Keller SH, Knudsen GM. Cerebral serotonin release correlates with [(11)C]AZ10419369 PET measures of 5-HT(1B) receptor binding in the pig brain. J Cereb Blood Flow Metab. 2017 Jan 1:271678X17719390. doi: 10.1177/0271678X17719390. [Epub ahead of print] PubMed PMID: 28685616.
20: Nau JY. Miscellanées sexuelles, hypertensives et cinématographiques. Rev Med Suisse. 2016 Sep 21;12(531):1590-1591. French. PubMed PMID: 28678460.

Explore Compound Types